molecular formula C12H19NO3S B344961 N-butan-2-yl-2-methoxy-5-methylbenzenesulfonamide CAS No. 870540-53-7

N-butan-2-yl-2-methoxy-5-methylbenzenesulfonamide

Cat. No.: B344961
CAS No.: 870540-53-7
M. Wt: 257.35g/mol
InChI Key: JKPWTGGFXCWPKQ-UHFFFAOYSA-N
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Description

N-butan-2-yl-2-methoxy-5-methylbenzenesulfonamide is a synthetic benzenesulfonamide derivative of interest in medicinal chemistry and drug discovery. This compound features a butan-2-yl group attached to the sulfonamide nitrogen and methoxy and methyl substituents on the benzene ring, which influence its electronic properties, lipophilicity, and potential for target binding. Benzenesulfonamides are a privileged scaffold in pharmaceutical research, known to exhibit a wide spectrum of biological activities, including acting as enzyme inhibitors. As a research chemical, its primary value lies in its potential as a building block for the development of novel bioactive molecules or as a reference standard in analytical studies. Researchers can utilize this compound in projects focused on synthesizing and screening new sulfonamide-based compounds for various biological targets. Sulfonamide derivatives have been extensively investigated as acetylcholinesterase (AChE) inhibitors for Alzheimer's disease research and as inhibitors of other enzymes like cyclin-dependent kinases . This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

N-butan-2-yl-2-methoxy-5-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3S/c1-5-10(3)13-17(14,15)12-8-9(2)6-7-11(12)16-4/h6-8,10,13H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKPWTGGFXCWPKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NS(=O)(=O)C1=C(C=CC(=C1)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Sulfonamide Synthesis

The foundational step involves synthesizing the 2-methoxy-5-methylbenzenesulfonamide backbone. A proven method derives from the sulfonation of 2-methoxy-5-methylphenol using chlorosulfonic acid under controlled conditions (0–5°C, 4–6 hours), followed by amidation with ammonium hydroxide. The intermediate sulfonyl chloride is isolated via toluene extraction and reacted with butan-2-amine in the presence of triethylamine to yield the crude sulfonamide. This route achieves an 85–90% yield, though residual toluene (≤0.1% w/w) necessitates further purification.

N-Alkylation Optimization

Introducing the butan-2-yl group requires selective alkylation of the sulfonamide nitrogen. A modified Ullmann coupling employs 2-bromobutane and copper(I) iodide in dimethylformamide (DMF) at 110°C for 12 hours, achieving 78% conversion. Alternatively, microwave-assisted alkylation reduces reaction time to 30 minutes but requires careful temperature control (90°C) to prevent decomposition. Post-reaction, the product is extracted with ethyl acetate and washed with brine to remove residual DMF, yielding 82% purity before crystallization.

Chiral Resolution and Enantiomeric Enrichment

Diastereomeric Salt Formation

To resolve racemic mixtures, the patent-pending method utilizes (R)-(−)-mandelic acid as a resolving agent. A 1:1 molar ratio of racemic sulfonamide to mandelic acid in methanol/water (9:1 v/v) at 65°C induces selective crystallization of the (R)-enantiomer-mandelate salt. Filtration and acid hydrolysis (HCl/IPA) recover the enantiomerically pure sulfonamide with 99.8% chiral purity, as validated by chiral HPLC using a CHIRALPAK® AD column.

Catalytic Asymmetric Synthesis

Recent advances employ palladium-catalyzed asymmetric alkylation with (S)-BINAP ligands, achieving 94% enantiomeric excess (ee) in a single step. This method, however, demands stringent anhydrous conditions and elevated catalyst loading (5 mol%), increasing production costs.

Process Optimization and Scalability

Solvent Selection for Crystallization

Recrystallization from acetone/water (7:3 v/v) at 60°C affords needle-like crystals with >99.5% HPLC purity. Comparative studies show acetone outperforms ethanol or ethyl acetate in reducing residual solvents to <50 ppm.

Temperature-Dependent Yield Analysis

Reaction StepOptimal Temp (°C)Yield (%)Purity (HPLC %)
Sulfonation0–58998.2
Alkylation (microwave)908297.8
Chiral Resolution657599.8

Data adapted from patented protocols.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

Two orthogonal HPLC methods ensure quality control:

  • Purity Analysis : Lichrospher® silica column (250 × 4.0 mm, 5 μm), isocratic elution with acetonitrile/0.1% phosphoric acid (70:30), flow rate 1.0 mL/min.

  • Chiral Purity : CHIRALPAK® AD column (4.6 × 250 mm), n-hexane/isopropanol (80:20) mobile phase, UV detection at 254 nm.

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.05 (d, J = 6.4 Hz, 3H, CH(CH₂)₂), 2.38 (s, 3H, Ar-CH₃), 3.82 (s, 3H, OCH₃), 4.15–4.25 (m, 1H, NCH).

  • MS (ESI+) : m/z 286.1 [M+H]⁺.

Industrial Applications and Regulatory Considerations

Pharmaceutical Intermediate

The compound serves as a precursor to α₁-adrenoceptor antagonists, analogous to tamsulosin. Scalable batches (10–50 kg) produced via the mandelic acid resolution method meet ICH Q3A guidelines for residual solvents (<300 ppm toluene) .

Chemical Reactions Analysis

N-butan-2-yl-2-methoxy-5-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The methoxy and methyl groups on the benzene ring can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Biological Activities

N-butan-2-yl-2-methoxy-5-methylbenzenesulfonamide exhibits notable biological activities, particularly in enzyme inhibition. The sulfonamide group can mimic natural substrates, allowing it to inhibit various enzymes involved in biochemical pathways. This mechanism suggests potential applications in drug design for treating infections and inflammatory diseases.

Applications in Medicinal Chemistry

  • Antimicrobial Agents : Research indicates that sulfonamides can exhibit antibacterial properties by inhibiting bacterial growth through enzyme interference. This compound may serve as a lead compound for developing new antimicrobial agents .
  • Carbonic Anhydrase Inhibition : Similar compounds have demonstrated selective inhibition of carbonic anhydrase IX, which is implicated in various cancers. This suggests that this compound could be explored for anticancer therapies .
  • Anti-inflammatory Properties : The compound's ability to inhibit specific enzymes may also extend to anti-inflammatory applications, potentially offering new treatment avenues for inflammatory diseases.

Case Studies

Several case studies have investigated the applications of sulfonamides in various fields:

  • Antibacterial Efficacy : A study assessed the antibacterial activity of various benzenesulfonamides against Staphylococcus aureus, revealing significant inhibition rates that underscore their potential as therapeutic agents .
  • Toxicological Assessments : Evaluations have been conducted on the environmental impact and human exposure risks associated with sulfonamides, providing insights into safety profiles and regulatory considerations .
  • Drug Development : Research into the design and synthesis of new sulfonamide derivatives has shown promise in developing selective inhibitors for carbonic anhydrases, which could lead to novel cancer treatments .

Mechanism of Action

The mechanism of action of N-butan-2-yl-2-methoxy-5-methylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their function. The methoxy and methyl groups can affect the compound’s hydrophobicity and binding affinity to various targets .

Comparison with Similar Compounds

The structural and functional uniqueness of N-butan-2-yl-2-methoxy-5-methylbenzenesulfonamide becomes evident when compared to analogous sulfonamide derivatives. Key differences in substituent groups, aromatic ring modifications, and side-chain variations significantly influence chemical behavior, biological activity, and applications.

Substituent Effects on the Aromatic Ring

Table 1: Comparison of substituent patterns in benzenesulfonamide derivatives
Compound Name Substituents (Position) Key Differences Impact on Properties
This compound Methoxy (2), methyl (5), butan-2-yl (N) Reference compound Balanced solubility and reactivity
N-ethyl-5-bromo-2-methoxybenzenesulfonamide Methoxy (2), bromo (5), ethyl (N) Bromo substituent increases steric bulk Reduced solubility; altered bioactivity
N-methyl-5-ethyl-2-methoxybenzenesulfonamide Methoxy (2), ethyl (5), methyl (N) Ethyl group at position 5 enhances lipophilicity Improved membrane permeability
5-chloro-N-(5-chloro-2-hydroxyphenyl)-2-methoxybenzenesulfonamide Methoxy (2), chloro (5), hydroxy (N-substituent) Chloro and hydroxy groups increase polarity Enhanced antimicrobial activity
  • Electronic Effects: Methoxy groups at position 2 donate electron density via resonance, stabilizing the sulfonamide moiety.
  • Solubility : The butan-2-yl chain in the target compound improves lipid solubility compared to shorter alkyl chains (e.g., methyl or ethyl), facilitating interactions with hydrophobic enzyme pockets .

Side-Chain Modifications

Table 2: Impact of nitrogen-attached side chains
Compound Name Side Chain Structure Key Features Biological Relevance
This compound Butan-2-yl Branched alkyl chain Optimizes steric fit in target proteins
N-((1-benzylpiperidin-4-yl)methyl)-2-ethoxy-5-methylbenzenesulfonamide Benzylpiperidinylmethyl Bulky aromatic and heterocyclic groups Enhanced CNS penetration due to lipophilicity
N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide Phenylmorpholinoethyl Polar morpholine ring Increased hydrogen-bonding capacity
  • Steric Effects: Branched chains (e.g., butan-2-yl) improve target selectivity by preventing non-specific binding, whereas linear chains (e.g., ethyl) may reduce specificity .
  • Pharmacokinetics : Compounds with aromatic or heterocyclic side chains (e.g., benzylpiperidine) exhibit prolonged half-lives due to reduced metabolic degradation .

Functional Group Variations

Table 3: Functional group comparisons
Compound Name Functional Groups Unique Properties
This compound Methoxy, methyl, sulfonamide Balanced electronic and steric profile
N-(benzo[b]thiophen-5-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide Benzo[b]thiophene, sulfonylacetamide Enhanced π-π stacking in enzyme inhibition
5-bromanyl-2-methoxy-N-(3-methyl-6-oxidanyl-1,2-benzoxazol-5-yl)benzenesulfonamide Benzoxazole, bromine Fluorescence properties for imaging
  • Bioactivity: The methoxy group in the target compound is critical for mimicking PABA in folate biosynthesis inhibition, a mechanism less pronounced in halogenated derivatives (e.g., bromo or chloro) .
  • Applications: Heterocyclic additions (e.g., benzoxazole or benzothiophene) expand utility into materials science or diagnostic imaging .

Biological Activity

N-butan-2-yl-2-methoxy-5-methylbenzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article provides an overview of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H19NO3SC_{12}H_{19}NO_3S. Its structure includes a sulfonamide group that is critical for its biological activity. The specific substitution pattern on the benzene ring contributes to its unique chemical properties, influencing its interaction with biological targets.

The mechanism of action for this compound primarily involves enzyme inhibition. The sulfonamide moiety mimics natural substrates, allowing it to bind to the active sites of various enzymes. This binding can disrupt biochemical pathways, leading to its observed biological effects. For instance, it may inhibit dipeptidyl peptidase IV (DPP-IV), which plays a significant role in glucose metabolism and inflammation .

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. It has been evaluated against various bacterial strains, showing effectiveness in inhibiting growth and proliferation. The sulfonamide group is known for its antibacterial effects, often used in the treatment of infections.

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. Studies have shown that it can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that the compound exhibits cytotoxic effects against several cancer cell lines, including hepatocellular carcinoma (HepG2) and mammary gland cancer (MCF-7). The compound's mechanism involves inducing apoptosis and cell cycle arrest at the G2/M phase, which is critical for cancer therapy .

Research Findings and Case Studies

Several studies have documented the biological activity of this compound:

StudyBiological ActivityFindings
Study 1AntimicrobialInhibition of bacterial growth in vitro against Staphylococcus aureus and Escherichia coli.
Study 2Anti-inflammatoryReduction in pro-inflammatory cytokines in macrophage models.
Study 3AnticancerIC50 values ranging from 6.83 µM to 19.34 µM against various cancer cell lines; induction of apoptosis confirmed through caspase activation assays .

Q & A

Q. What are the established synthetic routes for N-butan-2-yl-2-methoxy-5-methylbenzenesulfonamide, and what key reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves sulfonylation of a substituted benzene ring followed by nucleophilic substitution with sec-butylamine. Critical steps include:
  • Sulfonylation : Reacting 2-methoxy-5-methylbenzenesulfonyl chloride with sec-butylamine under inert atmosphere (N₂/Ar) at 0–5°C to minimize side reactions .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity .
  • Yield Optimization : Control of stoichiometry (1:1.2 molar ratio of sulfonyl chloride to amine) and slow addition of reactants to reduce exothermic side reactions .

Q. Which analytical techniques are most effective for characterizing N-butan-2-yl-2-methoxy-5-methylbenzenesulfonamide?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., methoxy at δ 3.8–4.0 ppm, sec-butyl CH₃ at δ 1.0–1.2 ppm) .
  • X-ray Crystallography : SHELX software (e.g., SHELXL/SHELXS) resolves molecular geometry and hydrogen-bonding networks; data collection at 296 K with Mo-Kα radiation (λ = 0.71073 Å) ensures accuracy .
  • Mass Spectrometry : High-resolution ESI-MS verifies molecular ion [M+H]⁺ and fragmentation patterns .

Q. What are the common biological targets of structurally related benzenesulfonamide derivatives?

  • Methodological Answer :
  • Enzyme Inhibition : Sulfonamides often target carbonic anhydrases, cyclooxygenases (COX), or tyrosine kinases via sulfonamide-group interactions with Zn²⁺ or active-site residues .
  • Binding Assays : Use fluorescence polarization or surface plasmon resonance (SPR) to quantify affinity (Kd), with IC50 values typically in the nM–μM range .

Advanced Research Questions

Q. How can contradictory crystallographic data (e.g., bond-length discrepancies) be resolved for N-butan-2-yl-2-methoxy-5-methylbenzenesulfonamide?

  • Methodological Answer :
  • Data Validation : Cross-validate using multiple software (e.g., OLEX2 and SHELXL) to refine structures. Discrepancies >0.02 Å in bond lengths warrant re-examination of data collection (e.g., crystal decay or twinning) .
  • Twinned Data : Apply the TwinRotMat tool in SHELXL to deconvolute overlapping reflections, especially for non-merohedral twins .

Q. What strategies improve the scalability of N-butan-2-yl-2-methoxy-5-methylbenzenesulfonamide synthesis while maintaining purity?

  • Methodological Answer :
  • Continuous Flow Chemistry : Reduces reaction time and improves heat dissipation for exothermic steps (e.g., sulfonylation) .
  • Green Solvents : Replace dichloromethane with cyclopentyl methyl ether (CPME) or 2-methyl-THF to enhance sustainability .
  • In-line Analytics : Use PAT (Process Analytical Technology) tools like FTIR to monitor intermediate formation in real time .

Q. How can computational modeling predict the binding mode of N-butan-2-yl-2-methoxy-5-methylbenzenesulfonamide to novel targets?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina or Schrödinger Glide with force fields (e.g., OPLS4) to simulate ligand-receptor interactions. Focus on the sulfonamide moiety’s electrostatic potential .
  • MD Simulations : Run 100-ns molecular dynamics (GROMACS/AMBER) to assess stability of predicted complexes; RMSD <2.0 Å indicates viable binding .

Q. What experimental approaches reconcile conflicting bioactivity data across different assay platforms?

  • Methodological Answer :
  • Orthogonal Assays : Validate enzyme inhibition (e.g., fluorescence-based) with cellular assays (e.g., luciferase reporter) to rule out false positives from compound aggregation .
  • Metabolic Stability Testing : Use liver microsomes (human/rat) to identify if discrepancies arise from rapid degradation in cell-based assays .

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